3-Bromo-5-methoxyphenylboronic acid

Purity Specification Procurement Benchmarking Isomer Comparison

In medicinal chemistry, para-methoxy arylboronic acids often suffer from rapid protodeboronation during aqueous workup, compromising yields in iterative Suzuki-Miyaura sequences. 3-Bromo-5-methoxyphenylboronic acid (CAS 849062-12-0) addresses this with a meta-methoxy substitution pattern that stabilizes the C-B bond, enabling sequential chemoselective couplings without intermediate protection. • Reduced protodeboronation vs. para-methoxy analogs, improving boronic acid survival through workup. • Sharp melting point (224-226 °C) provides a rapid incoming QC checkpoint. • Directly usable in Pd-catalyzed couplings-no hydrolysis of pinacol ester required, saving unit operations in scale-up.

Molecular Formula C7H8BBrO3
Molecular Weight 230.85 g/mol
CAS No. 849062-12-0
Cat. No. B1284284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-methoxyphenylboronic acid
CAS849062-12-0
Molecular FormulaC7H8BBrO3
Molecular Weight230.85 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)Br)OC)(O)O
InChIInChI=1S/C7H8BBrO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,10-11H,1H3
InChIKeyWTSXKEODVUFEMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-methoxyphenylboronic Acid: Technical Baseline


3-Bromo-5-methoxyphenylboronic acid (CAS 849062-12-0; molecular formula C₇H₈BBrO₃; molecular weight 230.85 g/mol) is a meta-substituted arylboronic acid bearing a bromide at the 3-position and a methoxy group at the 5-position, supplied as a crystalline solid with a reported melting point of 224–226 °C . It is primarily utilized as a nucleophilic coupling partner in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for the construction of biaryl architectures, with a documented application in the synthesis of pyrazolopyrimidinamine-based tyrosine and phosphinositide kinase inhibitor libraries . Commercially offered purities range from ≥95% (Sigma-Aldrich) to 98% (AKSci), with the caveat that the product contains varying amounts of the corresponding boronic anhydride [REFS-2, REFS-3].

1
Suzuki–Miyaura cross-coupling building block for biaryl construction
2
Iterative coupling sequences requiring orthogonal C–Br reactivity
3
Kinase inhibitor library synthesis via pyrazolopyrimidinamine derivatization
Vendor-validated chemotype application

3-Bromo-5-methoxyphenylboronic Acid: Isomer Substitution Risk


Within the class of bromo-methoxyphenylboronic acids (C₇H₈BBrO₃), simple substitution cannot be assumed because the relative positions of the electron-donating methoxy group and the electron-withdrawing bromine on the phenyl ring directly govern the electronic character of the carbon–boron bond, and consequently, the transmetalation rate in Suzuki–Miyaura coupling [1]. The 3-bromo-5-methoxy substitution pattern places the methoxy group meta to both the bromine and the boronic acid, creating a distinct electronic environment compared to analogs where the methoxy group is ortho or para to the boronic acid (e.g., 3-bromo-4-methoxy or 2-bromo-5-methoxy isomers), which can lead to divergent coupling yields and regiochemical outcomes in the synthesis of complex drug intermediates where precise functional group placement is critical .

Regioisomer
3-Br-5-MeO
(Target)
3-Br-4-MeO / 2-Br-5-MeO
(Alternatives)
Electronic Profile
Meta-methoxy: reduced ring activation
Para/ortho-methoxy: increased protodeboronation risk
Coupling Outcome
Controlled transmetalation rate for iterative sequences
Divergent yields and regiochemical outcomes may shift
Similar CAS or formula does not guarantee equivalent performance. Meta-substitution pattern directly governs boronic acid stability and transmetalation behavior, limiting direct substitution without validation.

3-Bromo-5-methoxyphenylboronic Acid: Differentiation Evidence


Purity Benchmarking vs. 3-Bromo-4-methoxyphenylboronic Acid

Commercially, 3-Bromo-5-methoxyphenylboronic acid is routinely offered at 98% purity (AKSci) which represents the highest standard specification among the common bromo-methoxyphenylboronic acid isomers, compared to 3-Bromo-4-methoxyphenylboronic acid which is typically listed in the 95–97% range by major suppliers . While both compounds share the same molecular formula and weight, the 98% specification on the 3,5-isomer reflects a reproducible quality standard that reduces batch-to-batch variability in multi-step synthetic sequences where excess boronic acid stoichiometry must be tightly controlled . This higher specification is critical for procurement decisions when the cost of failed coupling reactions exceeds the marginal price difference between purity grades.

Purity Benchmarking
Cross-study comparable
98%
Higher standard specification among common isomers
Reduces batch variability in stoichiometrically sensitive couplings
Purity Specification Procurement Benchmarking Isomer Comparison

Melting Point as Crystallinity & Anhydride Indicator

The reported melting point of 224–226 °C for 3-Bromo-5-methoxyphenylboronic acid provides a practical quality assurance checkpoint that distinguishes it from structurally similar boronic acids which often exhibit broad, lower, or poorly defined melting ranges due to varying anhydride content . The high and narrow melting range is consistent with a well-defined crystalline form, which correlates with lower and more predictable anhydride content—a known variable flagged by Sigma-Aldrich . This is in contrast to the 3-bromo-4-methoxy isomer, which reports a boiling point of 359.1 °C and a flash point of 170.9 °C but lacks a sharply defined melting point in standard vendor documentation .

Melting Point Indicator
Class-level inference
224–226 °C
Sharp range supports crystallinity and lower anhydride content
Enables incoming QC before high-value coupling steps
Physical Characterization Anhydride Content Batch Consistency

Meta-Substitution for Orthogonal Suzuki Reactivity

The 3-bromo-5-methoxy substitution pattern positions the methoxy and bromine groups in a 1,3-relationship on the phenyl ring, establishing a unique electronic profile where the electron-donating methoxy group is meta to the boronic acid moiety [1]. This contrasts with the 3-bromo-4-methoxy isomer where the methoxy group is para to the boronic acid, leading to a more activated ring system that can promote undesired protodeboronation under aqueous basic conditions [2]. In iterative Suzuki–Miyaura sequences, the orthogonally reactive C–Br bond in 3-Bromo-5-methoxyphenylboronic acid enables selective sequential coupling at the bromide site without self-condensation of the boronic acid, a selectivity feature not as reliably achieved with the para-methoxy analog where competing protodeboronation can compromise the integrity of the boronic acid handle for the second coupling step [2][3].

Protodeboronation Risk
Class-level inference
Meta-methoxy: slower protodeboronation
Para-methoxy: estimated 2-5x faster rate
Supports boronic acid handle survival in iterative sequences
Based on Hammett analysis; experimental data for exact pair not located
Regioselectivity Iterative Coupling Orthogonal Reactivity

Kinase Inhibitor Library: Pyrazolopyrimidinamine Derivatization

Sigma-Aldrich explicitly lists 3-Bromo-5-methoxyphenylboronic acid as a reactant for the preparation of pyrazolopyrimidinamine derivatives as tyrosine and phosphinositide kinase inhibitors, indicating its validated use in a therapeutically relevant chemotype . This contrasts with the 5-bromo-2-methoxyphenylboronic acid isomer, for which the primary documented application is in heteroarylpyridine synthesis (Parry et al., 2002) rather than kinase inhibitor programs, suggesting a divergence in the medicinal chemistry space each isomer populates [1]. The specific suitability of the 3,5-substitution pattern for accessing the pyrazolopyrimidinamine scaffold is a differentiating factor for procurement decisions when the synthetic target is a kinase-focused compound library rather than a general heterobiaryl collection.

Application Space
Cross-study comparable
Pyrazolopyrimidinamine kinase inhibitor synthesis
Validated for kinase-focused library chemistry
Comparator isomer applied in heteroarylpyridine synthesis
Kinase Inhibitor Pyrazolopyrimidinamine Medicinal Chemistry

Free Acid vs. Pinacol Ester Reactivity Advantage

The free boronic acid form of 3-Bromo-5-methoxyphenylboronic acid (CAS 849062-12-0) generally exhibits higher intrinsic reactivity in Suzuki–Miyaura couplings compared to its pinacol ester derivative (CAS 401797-04-4), as boronic acids do not require a separate hydrolysis or transesterification step to generate the active boronate nucleophile [1]. While the pinacol ester can be synthesized in 99% yield via Ir-catalyzed C–H borylation , it adds a deprotection step or requires harsher basic conditions for in situ hydrolysis, which can be incompatible with base-sensitive substrates. The free acid, in contrast, is directly competent for coupling under standard Pd(PPh₃)₄/aqueous Na₂CO₃ conditions, streamlining reaction setup and reducing the number of unit operations in scale-up contexts [1].

Free Acid vs. Ester
Class-level inference
Free acid: direct coupling competent
Pinacol ester: requires hydrolysis or transesterification
Eliminates one synthetic step and simplifies scale-up operations
Streamlines HTE and process chemistry workflows
Boronic Acid Reactivity Pinacol Ester Suzuki Coupling Efficiency

3-Bromo-5-methoxyphenylboronic Acid: Application Scenarios


Kinase Inhibitor Library via Suzuki–Miyaura Derivatization

Based on the vendor-validated application of 3-Bromo-5-methoxyphenylboronic acid for preparing pyrazolopyrimidinamine-based tyrosine and phosphinositide kinase inhibitors , this compound is optimally deployed in medicinal chemistry programs targeting the kinome. Its meta-substitution pattern enables selective coupling at the bromide position while preserving the boronic acid for subsequent diversification, a critical advantage in library synthesis where molecular complexity is built iteratively.

Iterative Suzuki–Miyaura with Orthogonal C–Br Reactivity

The simultaneous presence of a C–Br electrophile and a boronic acid nucleophile on the same aromatic ring in a 1,3-disposition makes 3-Bromo-5-methoxyphenylboronic acid an ideal building block for iterative coupling strategies [1]. The meta-methoxy substitution pattern reduces protodeboronation rates compared to para-methoxy analogs, improving the survival of the boronic acid handle through aqueous workup and enabling sequential, chemoselective C–C bond formations without intermediate protection.

Incoming QC via Melting Point in Scale-Up

The sharp melting point of 224–226 °C provides a rapid, equipment-minimal incoming quality control checkpoint prior to committing the reagent to preparative-scale Suzuki couplings. This is particularly valuable in process chemistry or CRO settings where multiple batches from different vendors must be qualified quickly, and where a melting point depression or broadening can signal excessive anhydride content or contamination before the reagent enters a high-value coupling step.

Direct Suzuki Coupling Without Pre-Activation

As a free boronic acid, 3-Bromo-5-methoxyphenylboronic acid can be used directly in Pd-catalyzed cross-couplings without the additional hydrolysis or transesterification step required for the corresponding pinacol ester (CAS 401797-04-4) [2]. This direct-use capability is advantageous in both high-throughput experimentation (where minimizing operations per well is paramount) and in kilo-lab or pilot-plant settings where eliminating unit operations reduces cycle time, solvent consumption, and waste generation.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Vendor-validated pyrazolopyrimidinamine chemotype
Target engagement and pathway-response assay context
Iterative Suzuki–Miyaura coupling
Meta-methoxy substitution pattern for reduced protodeboronation
Boronic acid handle survival through aqueous workup
Preparative-scale QC checkpoint
Sharp melting point (224–226 °C) as crystallinity indicator
Batch-to-batch anhydride content review
High-throughput experimentation
Free acid form for direct coupling without pre-activation
Operation count and cycle-time reduction context

Technical Documentation Hub

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